GNF-2 is a small molecule identified as a potent and selective inhibitor of the Abelson (Abl) family of tyrosine kinases, specifically Bcr-Abl. [, , , , ] It serves as a valuable tool for studying the structure, function, and regulation of Abl kinases. [] GNF-2 is classified as an allosteric inhibitor, meaning it binds to a site on the kinase distinct from the ATP-binding pocket. [, , , , , , , ] This is in contrast to the widely used ATP-competitive inhibitors such as imatinib. [, , , , , , ]
GNF-2 was developed through systematic evaluations of structural features necessary for inhibiting Bcr-Abl activity. It is derived from a series of analogs designed to optimize binding to the myristate-binding site of the Abl kinase domain. Its chemical classification includes:
GNF-2 exhibits an IC50 value ranging from 100 to 300 nM in various cell lines, indicating its potency in inhibiting Bcr-Abl activity .
The synthesis of GNF-2 involves several key steps, primarily focusing on the formation of the trifluoromethoxy group and the carboxamide functional group that are critical for its biological activity. The general synthetic route includes:
Detailed conditions such as temperature, pressure, and reaction times are optimized during these steps to maximize yield and purity .
The molecular structure of GNF-2 reveals a complex arrangement conducive to its function as an allosteric inhibitor. Key features include:
Crystallographic studies have provided insights into the binding orientation and interactions at the atomic level, confirming that GNF-2 occupies a unique site distinct from ATP-binding inhibitors .
GNF-2 participates in several chemical reactions relevant to its function:
The mechanism of action for GNF-2 involves:
GNF-2 has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2